- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

Cas no 74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

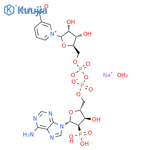

74784-45-5 structure

Produktname:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- β-NADPH-D

- NADPH-D

- β-NADPH-D Discontin

- β-NADPH-DDiscontinued

- 1-Dimethylamino-4-trimethylsilylbenzene

- 5'-ester with (4S)-1,...

- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3

- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®

- Me3SiC6H4-p-NMe2

- N,N-dimethyl-4-trimethylsilanyl-aniline

- p-Dimethylaminophenyltrimethylsilane

- [(S)-4-d]NADPH

- [(S)-4- 2H]NADPH

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (S)-

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

- lifitegrast impurity T

- 1,1',1''-Phosphinylidynetrisaziridine-d12

- Aphoxide-d12

- APO-d12

- ENT 24915-d12

- N,N',N''-Tri-1,2-ethanediylphosphoric TriaMide-d12

- NSC 9717-d12

- 74784-45-5

- ?-NADPH-D

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (S)-

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)

- [(S)-4-2H]NADPH

- [(S)-4-d]NADPH

-

- Inchi: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-

- InChI-Schlüssel: ACFIXJIJDZMPPO-FNCXJVNDSA-N

- Lächelt: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Berechnete Eigenschaften

- Genaue Masse: 746.09700

- Monoisotopenmasse: 746.09738025g/mol

- Isotopenatomanzahl: 1

- Anzahl der Spender von Wasserstoffbindungen: 9

- Anzahl der Akzeptoren für Wasserstoffbindungen: 22

- Schwere Atomanzahl: 48

- Anzahl drehbarer Bindungen: 13

- Komplexität: 1410

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 8

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 364Ų

- XLogP3: -6.8

Experimentelle Eigenschaften

- Dichte: 2.287

- Siedepunkt: 1175.129°C at 760 mmHg

- Flammpunkt: 664.494°C

- Brechungsindex: 1.849

- PSA: 393.58000

- LogP: -1.35000

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Sicherheitsinformationen

- Lagerzustand:-20°C

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1R:D-Glucose, C:37250-50-3, S:H2O, 1 h, 30°C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8

Referenz

- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Herstellungsverfahren 3

Reaktionsbedingungen

1.1R:D2O, R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9

Referenz

- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958

Herstellungsverfahren 4

Reaktionsbedingungen

1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C

Referenz

- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol, Journal of Plant Physiology, 2011, 168(2), 88-95

Herstellungsverfahren 5

Reaktionsbedingungen

1.1R:R:NaHCO3, C:9028-53-9, S:H2O, rt, pH 7.5

Referenz

- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming, Chemical Science, 2017, 8(2), 1116-1126

Herstellungsverfahren 6

Reaktionsbedingungen

1.1R:C:9028-53-9

Referenz

- α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling Models, Journal of the American Chemical Society, 2006, 128(43), 14053-14058

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Verwandte Literatur

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Verwandte Produkte

- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))

- 66116-25-4(Tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate)

- 904325-91-3(1,1'-Biphenyl, 3-chloro-4,4'-difluoro-)

- 518053-38-8(ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho1,2-bfuran-3-carboxylate)

- 2011078-11-6(tert-butyl N-(4-bromo-3-fluoro-2-methylphenyl)carbamate)

- 2171739-22-1(1-imino(oxo)(propan-2-yl)-lambda6-sulfanylazetidine-2-carboxamide)

- 6627-68-5(2-(1-Cyclohexenyl)butyric Acid)

- 1804306-61-3(2-Fluoro-5-nitro-6-(trifluoromethoxy)pyridine-3-acetonitrile)

- 1602947-32-9(Propanamide, N-[1-(aminomethyl)cyclopropyl]-)

- 2228529-74-4(3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-2,2-dimethylpropan-1-ol)

Empfohlene Lieferanten

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

钜澜化工科技(青岛)有限公司

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Jinhuan Chemical CO., LTD.

Gold Mitglied

CN Lieferant

Großmenge

Xiamen PinR Bio-tech Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

atkchemica

Gold Mitglied

CN Lieferant

Reagenz